molecular formula C22H24ClN3O3S2 B2548395 8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932497-09-1

8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No. B2548395
CAS RN: 932497-09-1
M. Wt: 478.02
InChI Key: CEPSSZWEIJUHLZ-UHFFFAOYSA-N
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Description

8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of various heterocyclic and spirocyclic compounds, displaying a broad spectrum of potential applications in chemical research. One study focused on the synthesis of 1-aryl-5-methoxypyrrolones as synthons for fused heterocycles, utilizing aziridine and hydroxylamine reactions to afford derivatives like 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, hinting at the versatility of related compounds in synthesizing complex structures (H. A. A. El-Nabi, 2002).

Pharmacological Applications

Another significant area of application is in pharmacological studies. For instance, sulphur-containing 1,2,4-triazole derivatives, related to the compound , were synthesized and evaluated for their antimicrobial activity. These compounds, synthesized from 4-Chloro-phenol and Ethylbromoacetate, demonstrated good antibacterial and antifungal activities, suggesting the potential of similar compounds in antimicrobial drug development (D. V. N. Rao et al., 2014).

Antimicrobial and Antifungal Activities

Further exploring the antimicrobial potential, a study on novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones revealed significant antibacterial activity. This underscores the importance of such compounds in the development of new antimicrobial agents, demonstrating the relevance of research into sulfone and triazole derivatives for addressing resistant microbial strains (Bhimagouda S. Patil et al., 2010).

Anticancer Properties

Additionally, derivatives synthesized from the base structure have been evaluated for their anticancer activity. Compounds related to the core chemical structure showed promising results against prostate cancer cell lines, highlighting the potential of such molecules in developing novel anticancer therapies (M. Han et al., 2018).

properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-3-30-21-20(16-4-8-18(29-2)9-5-16)24-22(25-21)12-14-26(15-13-22)31(27,28)19-10-6-17(23)7-11-19/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPSSZWEIJUHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

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